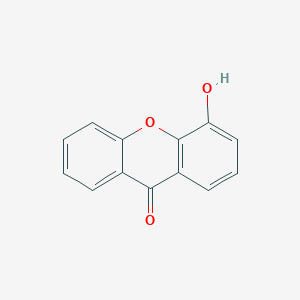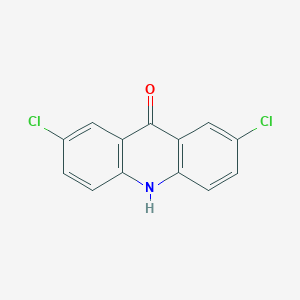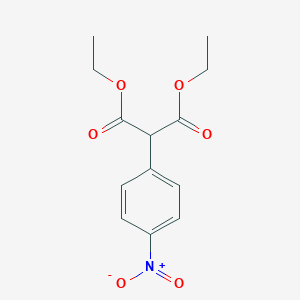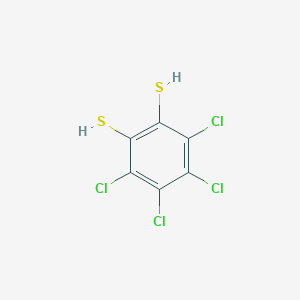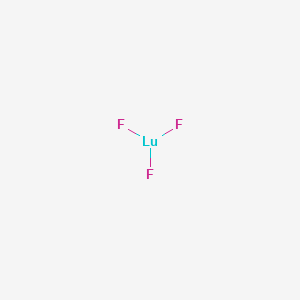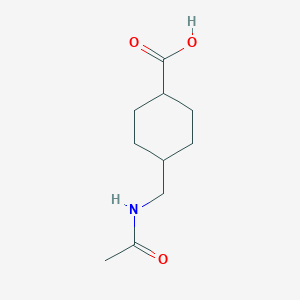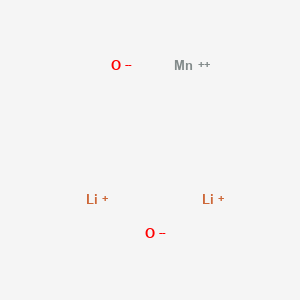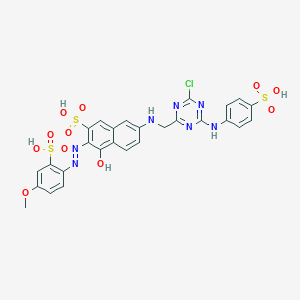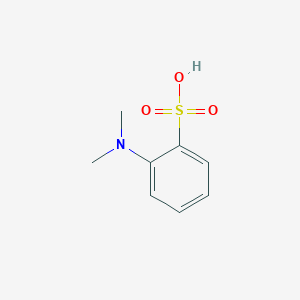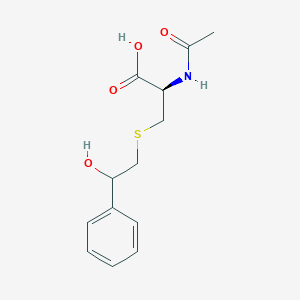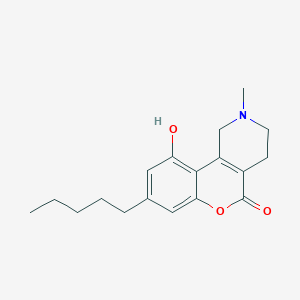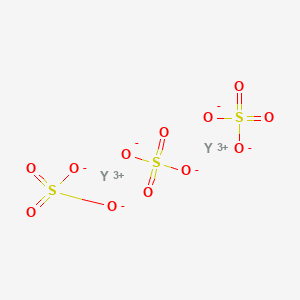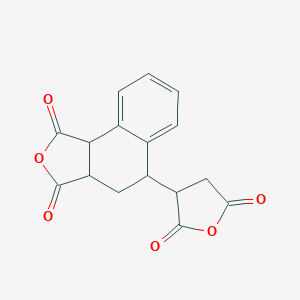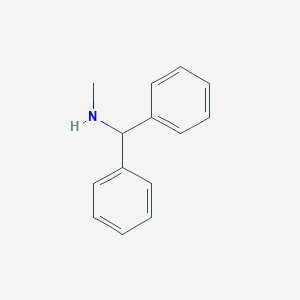
Copper;1,1,1-trifluoropentane-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Copper complexes with 1,1,1-trifluoropentane-2,4-dione are of interest due to their unique properties and potential applications in various fields such as catalysis, materials science, and biological systems. These complexes are synthesized through reactions involving copper(II) ions and 1,1,1-trifluoropentane-2,4-dione ligands.
Synthesis Analysis
The synthesis of copper(II) complexes often involves the direct reaction of copper(II) salts with 1,1,1-trifluoropentane-2,4-dione in suitable solvents. Studies have explored different synthesis routes, highlighting the importance of reaction conditions such as solvent choice and temperature in determining the yield and purity of the complexes (Kwiatkowski et al., 1988).
Molecular Structure Analysis
X-ray crystallography has been extensively used to determine the molecular structures of these copper complexes, revealing diverse coordination geometries around the copper centers. For instance, some complexes exhibit square planar or distorted octahedral geometries, influenced by the coordination environment and the ligands involved (Kogane et al., 1996).
Chemical Reactions and Properties
Copper complexes with 1,1,1-trifluoropentane-2,4-dione participate in various chemical reactions, including redox reactions, ligand exchange, and coordination to other molecules. These reactions are critical for their applications in catalysis and synthesis (Hynes & O'Shea, 1983).
Physical Properties Analysis
The physical properties, such as solubility, melting points, and volatility, are crucial for the practical application of these complexes. Research has shown that these properties can be significantly altered by substituting different ligands or modifying the copper complex structure (Khamylov et al., 2009).
Chemical Properties Analysis
The chemical properties of copper; 1,1,1-trifluoropentane-2,4-dione complexes, such as reactivity towards various substrates, catalytic activity, and stability, have been the subject of extensive research. These properties are influenced by the electronic structure of the copper center and the nature of the ligands (Morishita et al., 2006).
科学的研究の応用
Environmental Toxicology and Nanoparticles
Copper nanoparticles, including those modified with organic ligands such as 1,1,1-trifluoropentane-2,4-dione, have been studied for their environmental impact and toxicological properties. These nanoparticles are essential for various applications but pose potential environmental and health risks due to their bioaccumulation and toxicity in plants and animals. Their antimicrobial properties make them candidates for biomedicine and drug delivery in cancer therapy, necessitating a thorough understanding of their mechanisms of action and implications for human and environmental health (Ameh & Sayes, 2019).
Biomaterials for Tissue Engineering
Copper-based biomaterials, potentially including complexes like copper 1,1,1-trifluoropentane-2,4-dione, have shown promising biological performance in cell migration, cell adhesion, osteogenesis, chondrogenesis, angiogenesis, and antibacterial activities. These materials are increasingly used in tissue engineering for bone and cartilage, indicating copper's essential role in physiological activities and its application in promoting the repair and regeneration of injured tissues (Wang, Zhang, & Yao, 2021).
Radioactive Isotopes for Medical Applications
The research into copper radioisotopes, especially 64Cu, has explored their applications in molecular imaging and in vivo targeted radiation therapy. These isotopes have been linked to antibodies, proteins, peptides, and nanoparticles for preclinical and clinical research, studying conditions that influence copper metabolism such as Menkes syndrome, Wilson disease, tumor growth, and drug resistance. The half-life, radiation emissions, and stability with chelators make 64Cu particularly promising for oncological and nononcological fields (Niccoli Asabella et al., 2014).
Antibacterial, Angiogenic, and Osteogenic Properties
Copper-doped biomaterials have been reviewed for their antibacterial, angiogenic, and osteogenic properties, which are crucial for the ideal integration of biomaterials and the healing process in orthopedic applications. These properties of copper contribute significantly to the improved bio-integration of biomaterials and present an interesting alternative to the use of prophylactic antibiotics, helping to limit antibiotic resistance development (Jacobs et al., 2020).
Safety And Hazards
特性
IUPAC Name |
copper;1,1,1-trifluoropentane-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C5H5F3O2.Cu/c2*1-3(9)2-4(10)5(6,7)8;/h2*2H2,1H3; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUDFZRSUIYWZLW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(=O)C(F)(F)F.CC(=O)CC(=O)C(F)(F)F.[Cu] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10CuF6O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.72 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Copper;1,1,1-trifluoropentane-2,4-dione | |
CAS RN |
14324-82-4 |
Source


|
| Record name | Copper 1,1-trifluoroacetylacetonate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49748 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

